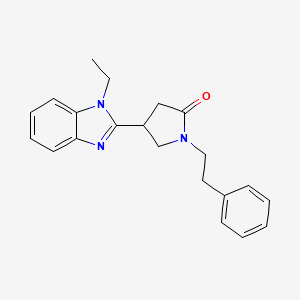
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine. EBP is a small molecule that has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
作用機序
The exact mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone is not fully understood. However, it is believed that 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone exerts its biological effects by binding to specific proteins and enzymes in cells. For example, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to bind to the enzyme SIRT1, which plays a role in regulating cellular metabolism and aging. By binding to SIRT1, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone may be able to modulate cellular metabolism and promote cell survival.
Biochemical and Physiological Effects:
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
実験室実験の利点と制限
One of the main advantages of using 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone in lab experiments is its small size and low molecular weight, which allows it to easily penetrate cell membranes and interact with intracellular proteins. Additionally, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone. One area of interest is the development of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone and its potential interactions with other proteins and enzymes in cells.
合成法
The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone is the one-pot synthesis method, which involves the reaction of 2-phenylethylamine, benzaldehyde, and ethyl 2-bromoacetate in the presence of a palladium catalyst. The reaction is carried out under mild conditions and takes approximately 24 hours to complete. The final product is then purified using column chromatography.
科学的研究の応用
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been extensively studied for its potential applications in medicine. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have anti-viral effects against the hepatitis C virus and the Zika virus.
特性
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-24-19-11-7-6-10-18(19)22-21(24)17-14-20(25)23(15-17)13-12-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWATDXISGNHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

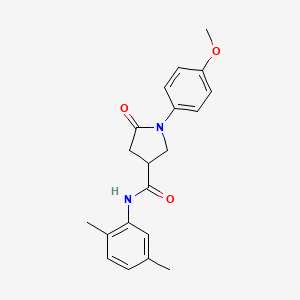
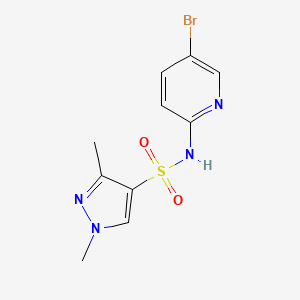
![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![1-(2-aminoethyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5483220.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
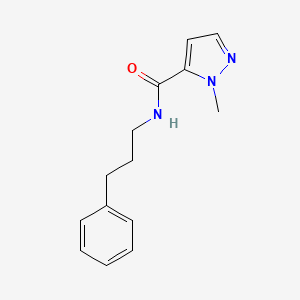
![4-{1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5483237.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)

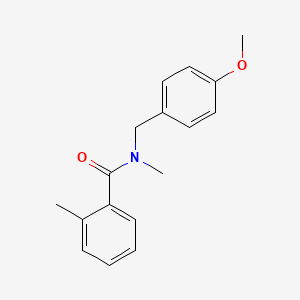
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(4H-1,2,4-triazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5483306.png)

![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)